2-Methyl-1,3-benzothiazol-5-ol
Overview
Description
2-Methyl-1,3-benzothiazol-5-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the 5th position and a methyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action:
The primary target of 2-Methyl-1,3-benzothiazol-5-ol (also known as 5-Methylbenzothiazol-2-ol Mycobacterium tuberculosis (M. tuberculosis)
Mode of Action:
The mode of action likely involves interactions with cellular components or enzymes. Benzothiazole derivatives have been reported to inhibit enzymes involved in bacterial growth and survival. For instance, they may interfere with enzymes related to DNA replication, cell wall biosynthesis, or metabolic pathways . .
Biochemical Pathways:
Benzothiazole derivatives have been associated with inhibition of enzymes such as dihydroorotase, dna gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb) . These enzymes play crucial roles in bacterial metabolism and cell wall synthesis.
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s efficacy and stability.
: Rakhi Yadav et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13, 21890-21925. Read more : Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32, 1-12 (2023). Read more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzothiazol-5-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another approach is the cyclization of thioamides or carbon dioxide (CO2) as raw materials . These reactions typically require specific catalysts and conditions, such as the use of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and one-pot multicomponent reactions has been explored to enhance the efficiency and yield of these compounds . These methods are designed to be scalable and cost-effective for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-benzothiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and methyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin periodinane (DMP) for oxidation reactions and reducing agents for reduction reactions . Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
2-Methyl-1,3-benzothiazol-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have shown potential as anti-cancer, anti-bacterial, and anti-tuberculosis agents . These compounds are also used in the development of fluorescent materials and imaging reagents due to their unique photophysical properties .
Comparison with Similar Compounds
2-Methyl-1,3-benzothiazol-5-ol can be compared with other similar compounds such as 2-Methylbenzothiazole and 2-Methyl-1,3-benzothiazol-6-ol . While these compounds share a similar core structure, the position and type of substituents can significantly influence their chemical properties and biological activities. For example, the presence of a hydroxyl group at the 5th position in this compound imparts unique reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKVUPMDDFICNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351427 | |
Record name | 2-methyl-1,3-benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68867-14-1 | |
Record name | 2-methyl-1,3-benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-benzothiazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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